molecular formula C22H16N2O3S B2500656 METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE CAS No. 887902-62-7

METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B2500656
CAS No.: 887902-62-7
M. Wt: 388.44
InChI Key: OXNPLUMWGPBITK-UHFFFAOYSA-N
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Description

Methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a biphenyl structure linked to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the biphenyl and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[1,1’-biphenyl]-4-yl}acetate
  • 2-Methyl-1,1’-biphenyl
  • N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl

Uniqueness

Methyl 2-{[1,1’-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate is unique due to its combination of a biphenyl structure with a benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-21(26)17-11-12-18-19(13-17)28-22(23-18)24-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNPLUMWGPBITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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